molecular formula C18H14N2O5 B5232055 1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione

1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione

Cat. No.: B5232055
M. Wt: 338.3 g/mol
InChI Key: ATFCRMQFDUKQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione is a compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine that has been widely recognized for its diverse biological and therapeutic effects. The compound’s structure includes a morpholine ring, a nitro group, and an anthracene-9,10-dione core, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Mannich Reaction: This step involves the formation of a Mannich base by reacting morpholine with formaldehyde and an appropriate amine.

    Michael Addition: The Mannich base undergoes a Michael addition reaction with a nitroalkene to form the desired product.

Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the efficient synthesis of the compound .

Chemical Reactions Analysis

1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Morpholin-4-YL)-4-nitro-9,10-dihydroanthracene-9,10-dione can be compared with other morpholine derivatives such as:

    4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents.

    5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Known for their antimicrobial activity.

    Morpholin-4-yl-acetic acid: Utilized in various chemical syntheses.

Properties

IUPAC Name

1-morpholin-4-yl-4-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c21-17-11-3-1-2-4-12(11)18(22)16-14(20(23)24)6-5-13(15(16)17)19-7-9-25-10-8-19/h1-6H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCRMQFDUKQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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